molecular formula C13H10N2O3 B1517632 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid CAS No. 1152519-08-8

3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid

Cat. No. B1517632
M. Wt: 242.23 g/mol
InChI Key: OVDDTXIRGQDFRM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .


Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 1H-Pyrazole, 1-methyl- has a molecular weight of 82.1038 .

Scientific Research Applications

Synthesis and Functionalization

Compounds related to 3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid have been synthesized through functionalization reactions, showcasing the chemical flexibility and reactivity of these molecules. For instance, 1H-pyrazole-3-carboxylic acid derivatives have been obtained via reactions with various aminophenols and aminopyridines, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides and 1H-pyrazole-3-carboxamide derivatives, among others (İ. Yıldırım & F. Kandemirli, 2006; İ. Yıldırım, F. Kandemirli & E. Demir, 2005). These processes not only highlight the compound's reactivity but also its potential for generating a variety of chemically interesting and useful derivatives.

Antimicrobial and Antifungal Activities

Several novel series of derivatives incorporating the 1H-pyrazole and benzofuran moieties have been synthesized and tested for their antimicrobial properties. Compounds with benzofuran-2-yl and 1H-pyrazole-3-carboxamide structures have exhibited significant in vitro antibacterial activity against common pathogenic strains such as S. aureus and E. coli. These findings suggest the potential of these compounds in developing new antimicrobial agents (M. Idrees et al., 2020).

Optical and Electronic Applications

Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has revealed their potential as non-linear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them promising candidates for optical limiting applications. This application is particularly relevant for protecting sensors and human eyes from damage caused by high-intensity laser light (B. Chandrakantha et al., 2013).

Antitumor Activities

The synthesis of benzofuran pyrazole heterocycles has shown promising results in preliminary screenings for analgesic and anti-inflammatory activities. This suggests potential therapeutic applications of these compounds in treating pain and inflammation. Moreover, some derivatives have exhibited antitumor activities, underscoring the potential of these compounds in cancer research and therapy (R. Kenchappa & Y. Bodke, 2020).

Safety And Hazards

Safety data sheets provide information on chemical products that help users of those chemicals to make a risk assessment. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . Heterocyclic compounds that contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, the study of “3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid” and related compounds could be a promising area for future research.

properties

IUPAC Name

3-(pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c16-13(17)12-10(8-15-7-3-6-14-15)9-4-1-2-5-11(9)18-12/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDDTXIRGQDFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-ylmethyl)-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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